2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H30N4O4S2 and its molecular weight is 478.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The development of new synthetic routes and the characterization of novel compounds are central themes in the research. For example, Vasilin et al. (2015) detailed the synthesis of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides leading to complex isoindole diones through reactions with ortho-formylbenzoic acid, showcasing the diverse synthetic possibilities and structural complexity achievable within this chemical framework (Vasilin, D. Lukina, T. Stroganova, P. G. Morozov, G. D. Krapivin, 2015).
Another study by Paniagua et al. (2010) on 2-pyridinethiones from 1,2,3-triarylpropenones illustrates the creative manipulation of related pyridine structures, hinting at the vast synthetic landscape available for exploration in this chemical space (E. Paniagua, María Isabel Jociles Rubio, C. Seoane, J. Soto, 2010).
Potential Therapeutic and Biological Activities
Research into the antimicrobial properties of related compounds, as described by Kolisnyk et al. (2015), demonstrates the biological relevance of thieno[2,3-d]pyrimidine derivatives. These compounds exhibited notable activity against various microbial strains, suggesting the potential of this chemical class in developing new antimicrobial agents (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015).
The exploration of cholinesterase inhibitory activity by Abedinifar et al. (2018) for benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives underlines the significance of pyridine-containing compounds in neurodegenerative disease research. Some synthesized compounds were potent inhibitors, emphasizing the therapeutic potential in this area (Fahimeh Abedinifar, S. M. F. Farnia, M. Mahdavi, H. Nadri, Alireza Moradi, Jahan B. Ghasemi, T. Küçükkılınç, Loghman Firoozpour, A. Foroumadi, 2018).
Properties
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S2/c1-4-6-12-26(5-2)32(29,30)16-9-7-15(8-10-16)21(28)24-22-19(20(23)27)17-11-13-25(3)14-18(17)31-22/h7-10H,4-6,11-14H2,1-3H3,(H2,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHXRNBVRZCRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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